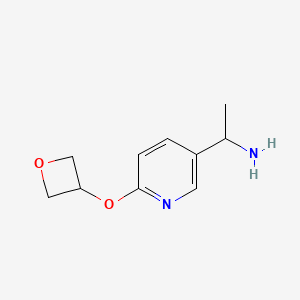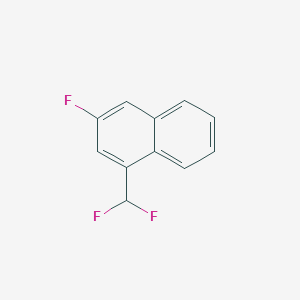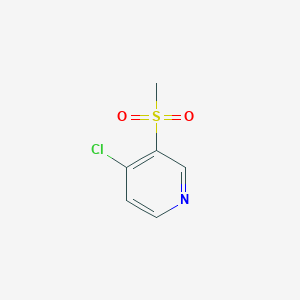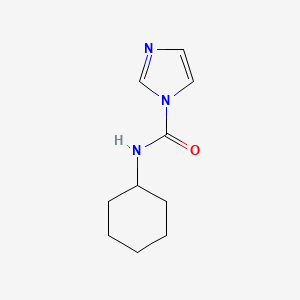
6,8-Difluoro-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6,8-Difluoro-1-méthylquinolin-4(1H)-one est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. La présence d'atomes de fluor aux positions 6 et 8, ainsi qu'un groupe méthyle à la position 1, confère à ce composé des propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6,8-Difluoro-1-méthylquinolin-4(1H)-one implique généralement des réactions en plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend :
Nitration : En commençant par la 2,4-difluoroaniline, la nitration est réalisée à l'aide d'un mélange d'acide sulfurique concentré et d'acide nitrique pour introduire un groupe nitro à la position 3.
Réduction : Le groupe nitro est ensuite réduit en un groupe amino à l'aide d'un agent réducteur tel que la poudre de fer en présence d'acide chlorhydrique.
Cyclisation : La 3-amino-2,4-difluoroaniline résultante subit une cyclisation avec l'acétoacétate d'éthyle en présence d'une base forte comme l'éthylate de sodium pour former le cycle quinoléine.
Méthylation : Enfin, le dérivé de la quinoléine est méthylé à la position 1 à l'aide de l'iodure de méthyle en présence d'une base comme le carbonate de potassium.
Méthodes de production industrielle
La production industrielle du 6,8-Difluoro-1-méthylquinolin-4(1H)-one peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 6,8-Difluoro-1-méthylquinolin-4(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former des dérivés de la N-oxyde de quinoléine.
Réduction : La réduction du groupe carbonyle peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les atomes de fluor peuvent être substitués par d'autres nucléophiles comme les amines ou les thiols dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther sec ou borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'un catalyseur tel que le palladium sur charbon.
Principaux produits formés
Oxydation : Dérivés de la N-oxyde de quinoléine.
Réduction : Dérivés réduits de la quinoléine avec des groupes hydroxyle ou alkyle.
Substitution : Dérivés substitués de la quinoléine avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le 6,8-Difluoro-1-méthylquinolin-4(1H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Il est utilisé comme échafaudage pour le développement de nouveaux produits pharmaceutiques, en particulier dans le traitement des maladies infectieuses et du cancer.
Études biologiques : Le composé est utilisé dans des études pour comprendre l'interaction des dérivés de la quinoléine avec des cibles biologiques telles que les enzymes et les récepteurs.
Science des matériaux : Il est étudié pour son utilisation potentielle dans le développement de matériaux électroniques organiques et de colorants fluorescents.
Synthèse chimique : Le composé sert d'intermédiaire dans la synthèse de molécules plus complexes ayant des applications thérapeutiques potentielles.
5. Mécanisme d'action
Le mécanisme d'action du 6,8-Difluoro-1-méthylquinolin-4(1H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La présence d'atomes de fluor améliore son affinité de liaison et sa sélectivité envers ces cibles. Le composé peut inhiber l'activité enzymatique ou moduler les voies de signalisation des récepteurs, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
6,8-Difluoro-1-methylquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and fluorescent dyes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
6,8-Difluoroquinoléine : N'a pas le groupe méthyle à la position 1.
1-Méthylquinolin-4(1H)-one : N'a pas les atomes de fluor aux positions 6 et 8.
6-Fluoro-1-méthylquinolin-4(1H)-one : Contient un seul atome de fluor à la position 6.
Unicité
Le 6,8-Difluoro-1-méthylquinolin-4(1H)-one est unique en raison de la présence d'atomes de fluor et du groupe méthyle, qui contribuent à ses propriétés chimiques et activités biologiques distinctes. La combinaison de ces substituants améliore sa stabilité, sa lipophilie et son affinité de liaison, ce qui en fait un composé précieux dans diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C10H7F2NO |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
6,8-difluoro-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H7F2NO/c1-13-3-2-9(14)7-4-6(11)5-8(12)10(7)13/h2-5H,1H3 |
Clé InChI |
YMVYROVKEOUHDV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=O)C2=C1C(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)


![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)


![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)



